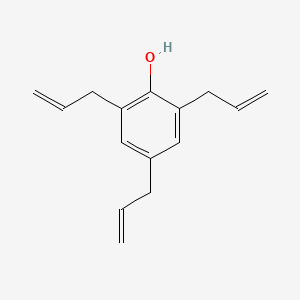
Tribromoethyl 2-bromoisovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromoethyl 2-bromoisovalerate is a chemical compound that features a tribromoethyl group attached to a 2-bromoisovalerate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-bromoisovalerate can be synthesized through a multi-step process involving the bromination of ethyl isovalerate followed by the introduction of the tribromoethyl group. The reaction typically involves the use of bromine or brominating agents under controlled conditions to ensure the selective bromination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species safely. The process would include steps for purification and isolation of the final product to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tribromoethyl 2-bromoisovalerate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes or alkynes.
Scientific Research Applications
Tribromoethyl 2-bromoisovalerate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which tribromoethyl 2-bromoisovalerate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tribromoethanol: A related compound used as an anesthetic and in organic synthesis.
2-Bromoethyl Isovalerate: Another brominated ester with similar reactivity.
2,2,2-Tribromoethanol: Known for its use in anesthesia and as a polymerization initiator.
Uniqueness
Tribromoethyl 2-bromoisovalerate is unique due to the combination of the tribromoethyl and 2-bromoisovalerate groups, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64047-47-8 |
|---|---|
Molecular Formula |
C7H10Br4O2 |
Molecular Weight |
445.77 g/mol |
IUPAC Name |
2,2,2-tribromoethyl 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H10Br4O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |
InChI Key |
OSZOQLCMBZVJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(Br)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


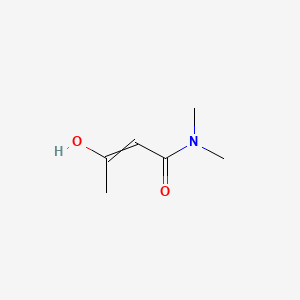
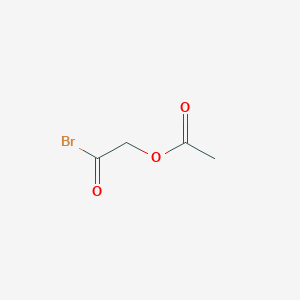
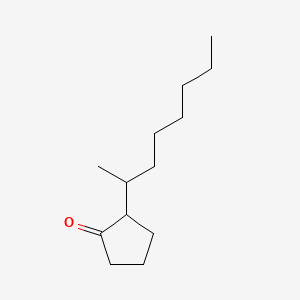
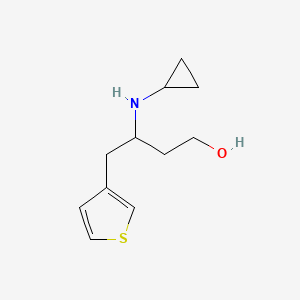
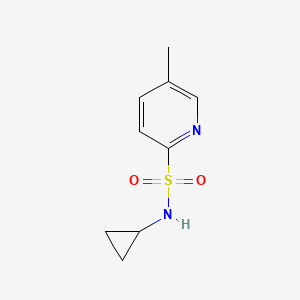
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

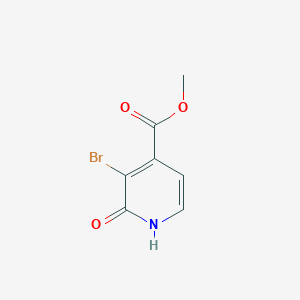
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)

![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
